

Introduction to Stearyl Thioglycolate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octadecyl thioglycolate*

Cat. No.: *B162388*

[Get Quote](#)

Stearyl thioglycolate is an organic compound belonging to the thioglycolate class of chemicals. [1] It is the ester of thioglycolic acid and stearyl alcohol. The molecule's structure, featuring a long hydrophobic stearyl chain and a hydrophilic thiol-containing head, gives it unique surfactant properties.[1] This amphiphilic nature allows it to function as an effective emulsifier and stabilizer in oil-in-water formulations.[1] Primarily utilized in the cosmetics industry, its ability to modify protein structures also presents opportunities in other fields, including pharmaceuticals and material science.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical substance is the cornerstone of all scientific work. The Chemical Abstracts Service (CAS) number is a unique identifier that removes ambiguity.

CAS Number: 10220-46-9[1][2]

The fundamental properties of stearyl thioglycolate are summarized below, providing a clear reference for formulation and experimental design.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₄₀ O ₂ S	[1] [2]
Molecular Weight	344.6 g/mol	[2]
Appearance	White to light yellow powder, lump, or clear liquid	[1] [2]
Melting Point	28 °C	[2]
Solubility	Soluble in organic solvents; less soluble in water	[1]
Synonyms	Octadecyl thioglycolate, Octadecyl mercaptoacetate, Acetic acid, 2-mercaptop-, octadecyl ester	[1] [2]

Synthesis and Manufacturing

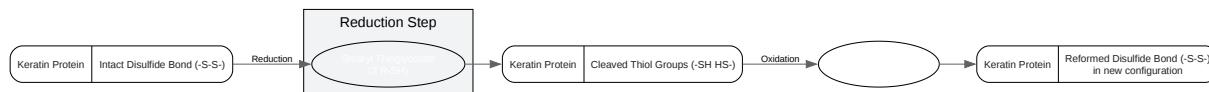
The synthesis of thioglycolate esters is a well-established chemical process. The primary industrial method involves the esterification of thioglycolic acid with the corresponding alcohol. For stearyl thioglycolate, this is a reaction between thioglycolic acid and stearyl alcohol.

A generalized synthesis workflow is outlined below. This process is fundamental to producing various thioglycolate esters, with reaction conditions optimized for specific yields and purity.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of Stearyl Thioglycolate.

Experimental Protocol: Laboratory-Scale Esterification


- **Reactor Setup:** A round-bottom flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove water, driving the equilibrium towards the product.
- **Charging Reactants:** Equimolar amounts of thioglycolic acid and staryl alcohol are added to the flask with a suitable solvent (e.g., toluene).
- **Catalyst Addition:** A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is introduced.
- **Reaction:** The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.
- **Work-up:** Upon completion, the reaction mixture is cooled. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

- Purification: The solvent is removed under reduced pressure. The resulting crude stearyl thioglycolate can be further purified by distillation or recrystallization to achieve the desired purity.

Mechanism of Action in Protein Modification

The primary function of thioglycolates in cosmetic applications, such as hair treatments, is to act as a reducing agent.[3][4] The thiol (-SH) group is key to this activity. In hair, the structural integrity of keratin protein is largely due to strong disulfide bonds (-S-S-) between cysteine amino acid residues.

Thioglycolic acid and its esters cleave these disulfide bonds, converting them into two thiol groups.[4] This process temporarily softens the hair's structure, allowing it to be reshaped (e.g., curled in a permanent wave). A subsequent oxidation step, typically using hydrogen peroxide, reforms the disulfide bonds in the new configuration, locking in the shape.[4]

[Click to download full resolution via product page](#)

Caption: Mechanism of disulfide bond cleavage and reformation by thioglycolate.

Applications in Research and Industry Cosmetic and Personal Care Formulations

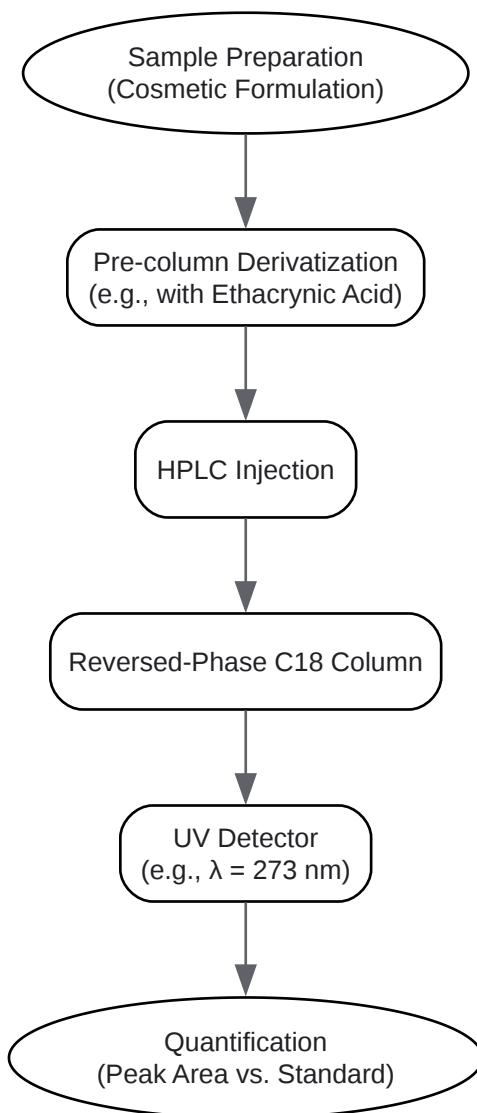
The predominant use of stearyl thioglycolate and related compounds is in the cosmetics industry.[1][3][4]

- Hair Products: Used in permanent wave and hair straightening solutions to chemically alter the hair's structure.[4]

- Depilatories: Salts of thioglycolic acid are active ingredients in chemical depilatory creams, breaking down the keratin in hair so it can be easily wiped away.[4][5]
- Emulsifier: Its surfactant properties make it a valuable emulsifier, stabilizing mixtures of oil and water in creams and lotions.[1]

Drug Development and Delivery

While less common, the properties of stearyl thioglycolate are of interest in pharmaceutical sciences.


- Penetration Enhancer: The long stearyl chain can interact with the lipid bilayers of the skin, potentially disrupting the stratum corneum and facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).[1]
- Formulation Excipient: Its emulsifying capabilities are valuable for creating stable topical formulations for drug delivery.

The transdermal absorption of thioglycolate compounds has been studied, indicating they can permeate the skin, which is a critical consideration for both efficacy and safety in cosmetic and pharmaceutical applications.[6]

Analytical Methodologies

Ensuring the quality and concentration of stearyl thioglycolate in formulations is critical. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. Due to the lack of a strong chromophore in the molecule, a derivatization step is often required for UV detection.

A reliable HPLC method involves a pre-column derivatization of the thiol group to create an adduct that can be easily detected.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC analysis of thioglycolates in cosmetic products.

Protocol: HPLC Determination

- Standard Preparation: Prepare a series of standard solutions of stearyl thioglycolate of known concentrations.
- Sample Preparation: Extract the stearyl thioglycolate from the product matrix using a suitable organic solvent.

- Derivatization: React both standards and samples with a derivatizing agent like ethacrynic acid at a controlled pH (e.g., 7.4) and temperature.[7]
- Chromatography: Inject the derivatized solutions into an HPLC system equipped with a C18 reversed-phase column.
- Elution: Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the components.
- Detection & Quantification: Monitor the column effluent with a UV detector at the adduct's maximum absorbance wavelength.[7] Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Safety, Handling, and Regulatory Aspects

As with all chemicals, proper handling of stearyl thioglycolate is essential. Safety data sheets (SDS) provide detailed guidance.

GHS Hazard Information:

Hazard	Code	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[2]	
Signal Word	Warning	[2]	
Hazard Statement	H319	Causes serious eye irritation	[2][8]

Handling and First Aid:

- Engineering Controls: Handle in a well-ventilated area, preferably under a chemical fume hood.[9]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

- Eye Contact: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[8]
[9]
- Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[8][9]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Regulatory bodies in various regions, including the European Union, have set limits on the concentration and pH of thioglycolates in cosmetic products to ensure consumer safety.[4] These regulations often require specific warnings on product labels.[4]

Conclusion

Stearyl thioglycolate (CAS No. 10220-46-9) is a multifunctional compound with significant applications, particularly in the cosmetics industry. Its unique chemical structure allows it to function as a potent reducing agent for protein modification and as a valuable surfactant in complex formulations. A thorough understanding of its synthesis, mechanism of action, and analytical chemistry is crucial for its effective and safe application. For professionals in research and drug development, its properties as a potential penetration enhancer and formulation excipient warrant further investigation. Adherence to strict safety and handling protocols is paramount to mitigate risks associated with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10220-46-9: Stearyl thioglycolate | CymitQuimica [cymitquimica.com]
- 2. STEARYL THIOGLYCOLATE | 10220-46-9 [chemicalbook.com]

- 3. spiess-chemicals.com [spiess-chemicals.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. DE3243959A1 - ODOR STABILIZATION OF THIOGLYCOLATE SOLUTIONS - Google Patents [patents.google.com]
- 6. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics —Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. chemicalbook.com [chemicalbook.com]
- 9. targetmol.com [targetmol.com]
- To cite this document: BenchChem. [Introduction to Stearyl Thioglycolate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162388#stearyl-thioglycolate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com